4-Amino-2-chloropyrimidine-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chloropyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-5-9-1-2(4(8)11)3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQWNBBMRHGRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274320 | |
| Record name | 4-Amino-2-chloro-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-38-4 | |
| Record name | 4-Amino-2-chloro-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-chloro-5-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Strategies
Retrosynthetic Analysis of 4-Amino-2-chloropyrimidine-5-carboxamide
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to more readily available starting materials. A logical approach involves the disconnection of the functional groups from the pyrimidine (B1678525) core.
One plausible retrosynthetic pathway begins by disconnecting the C-5 carboxamide, which can be formed from a nitrile or an ester precursor. This leads to 4-amino-2-chloro-5-cyanopyrimidine or methyl 4-amino-2-chloropyrimidine-5-carboxylate . Further deconstruction involves the regioselective introduction of the amino and chloro groups. The C-4 amino group can be installed via nucleophilic aromatic substitution (SNAr) of a chlorine atom, suggesting 2,4-dichloropyrimidine-5-carbonitrile as a key intermediate. The C-2 chloro group can be introduced from a hydroxyl group, pointing towards a dihydroxypyrimidine precursor.
This leads to a fundamental disconnection of the pyrimidine ring itself. A common and effective strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) or guanidine (B92328) derivative. lakotalakes.comadvancechemjournal.com This suggests that the pyrimidine core of this compound can be constructed from simple, acyclic precursors. For instance, a substituted malonate derivative and guanidine could serve as the primary building blocks.
Classical and Modern Approaches for Pyrimidine Core Synthesis
The construction of the pyrimidine ring is a well-established field, with both classical and modern methods offering access to a wide variety of substituted derivatives.
Multi-Component Reactions for Pyrimidine Ring Assembly
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov They are characterized by their atom economy, operational simplicity, and ability to generate molecular diversity. nih.gov
A notable example is the three-component reaction of an aromatic aldehyde, malononitrile (B47326), and urea or thiourea (B124793) under microwave irradiation to yield 4-amino-6-aryl-2-hydroxy/mercapto-pyrimidine-5-carbonitriles. researchgate.net While this specific reaction does not directly produce the target molecule, it highlights the potential of MCRs to assemble highly substituted pyrimidines.
A more relevant approach is a four-component reaction strategy for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), which acts as both a one-carbon synthon and an amide source. researchgate.netnih.gov This palladium-catalyzed oxidative process involves C-H bond functionalization and cross-dehydrogenative coupling, leading to the formation of four new chemical bonds in a single operation. researchgate.netnih.gov
| Multi-Component Reaction Example | Reactants | Key Features | Reference |
| Pyrimidine-5-carbonitrile Synthesis | Aromatic aldehyde, Malononitrile, Urea/Thiourea | Microwave-assisted, Green synthesis, Good yields | researchgate.net |
| Pyrimidine Carboxamide Synthesis | Amidine, Styrene, DMF | Palladium-catalyzed, DMF as dual synthon, C-H activation | researchgate.netnih.gov |
Cyclocondensation Routes from Precursor Molecules
Cyclocondensation reactions are a classical and widely used method for synthesizing pyrimidine rings. These reactions typically involve the condensation of a compound containing a N-C-N fragment (like urea, thiourea, or guanidine) with a 1,3-dielectrophilic species (such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone). lakotalakes.comnih.gov
A common strategy for synthesizing substituted pyrimidines involves the reaction of urea or its derivatives with 1,3-dicarbonyl compounds. lakotalakes.com For the synthesis of this compound, a potential cyclocondensation route could involve the reaction of guanidine with a suitably substituted three-carbon component, such as a derivative of malonic acid.
A patented industrial synthesis of a related compound, 2-amino-4-chloropyrimidine-5-carboxamide, starts from diethyl malonate. The process involves nitrosation, reduction and formylation, cyclization with guanidinium (B1211019) hydrochloride, chlorination, and finally, hydrolysis to yield the desired product. nih.gov This multi-step process exemplifies a classical cyclocondensation approach to building the pyrimidine core.
| Cyclocondensation Step | Reactants | Conditions | Product | Reference |
| Pyrimidine Ring Formation | Formamido group diethyl malonate, Guanidinium hydrochloride | Sodium methoxide/methanol, 50-65 °C | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine | nih.gov |
Stereoselective and Regioselective Synthesis of Functionalized Pyrimidines
The precise installation of functional groups at specific positions on the pyrimidine ring is crucial for the synthesis of this compound. This requires a careful selection of reagents and reaction conditions to achieve high regioselectivity.
Strategies for Regioselective Chlorination at C-2
The regioselective chlorination of a pyrimidine ring, particularly in the presence of other functional groups, can be challenging. The electronic nature of the substituents on the ring directs the position of electrophilic attack. In the case of a 4-aminopyrimidine (B60600) derivative, the amino group is strongly activating and directs electrophiles to the ortho and para positions.
Direct C-H chlorination at the C-2 position in the presence of a C-4 amino group is difficult. However, directed metalation strategies could potentially be employed. For instance, a directing group could be temporarily installed to facilitate metalation at the C-2 position, followed by quenching with an electrophilic chlorine source.
Directed Amination at C-4
The introduction of an amino group at the C-4 position of a pyrimidine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a leaving group, most commonly a chlorine atom. The regioselectivity of this reaction is highly dependent on the electronic effects of the other substituents on the ring.
In 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. google.com This is due to the greater ability of the para-nitrogen to stabilize the Meisenheimer intermediate formed during the attack at C-4. The presence of an electron-withdrawing group at the C-5 position, such as a cyano or carboxamide group, further activates the ring towards nucleophilic substitution and generally favors attack at the C-4 position. nih.gov
However, the regioselectivity can be influenced by the nature of the nucleophile. While primary and secondary amines often show a preference for the C-4 position, tertiary amines have been reported to exhibit excellent selectivity for the C-2 position in the SNAr reaction of 5-substituted-2,4-dichloropyrimidines. nih.govnih.gov
For the synthesis of this compound, a key step would be the regioselective amination of a 2,4-dichloropyrimidine-5-carboxamide (B172022) precursor at the C-4 position. This can be achieved by carefully controlling the reaction conditions and the choice of aminating agent.
| Regioselective Reaction | Substrate | Reagent/Conditions | Product | Key Observation | Reference |
| Amination | 5-Substituted-2,4-dichloropyrimidine | Secondary Amine | 4-Amino-2-chloro-5-substituted pyrimidine | C-4 selectivity is generally favored. | nih.govnih.gov |
| Amination | 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine | 2-Amino-4-chloro-5-substituted pyrimidine | C-2 selectivity is observed. | nih.govnih.gov |
Formation of the Carboxamide Moiety at C-5
One documented approach is a multi-step synthesis that begins with more basic precursors like diethyl malonate. After the pyrimidine ring is constructed and chlorinated, a "fractional hydrolysis" step is employed to convert the C-5 functional group into the desired carboxamide, a method that can achieve high purity and yields of 80–85%.
Alternative strategies have been developed, particularly those aligning with green chemistry principles. A one-pot synthesis has been reported for related pyrimidine-5-carboxamide structures, which utilizes cyanoacetamide, a substituted benzaldehyde, and urea or thiourea in the presence of an ammonium (B1175870) chloride catalyst under solvent-free conditions. ias.ac.in This method circumvents the need to isolate the cyanopyrimidine intermediate. The reaction of an aldehyde, thiourea, and malononitrile can produce a pyrimidine-5-carbonitrile, which is then treated with concentrated sulfuric acid to yield the corresponding pyrimidine-5-carboxamide. ias.ac.in
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound is crucial for both laboratory-scale research and industrial production. Key parameters such as solvent choice, temperature, pressure, and catalysis are pivotal in maximizing yield and ensuring the selectivity of the reaction pathways.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence reaction rates and product yields in pyrimidine synthesis. While some modern approaches champion solvent-free conditions as an eco-friendly alternative ias.ac.inresearchgate.net, the selection of an appropriate solvent remains critical for many synthetic protocols. In traditional syntheses, solvents such as methanol, ethanol (B145695), 1,4-dioxane, and water have been employed for the formation of the pyrimidine ring. ias.ac.in
The effect of the solvent is highly dependent on the specific reaction. For instance, in a study on the synthesis of Schiff bases of 4-aminoantipyrine (B1666024), changing the solvent from water to ethanol increased the product yield from 83% to 88% and reduced the reaction time from 4 hours to 2 hours. researchgate.net This highlights the general principle that solvent choice can dramatically impact reaction efficiency. For the synthesis of 2-amino-4-chloro-pyrimidine derivatives via microwave assistance, anhydrous propanol (B110389) has been used as the reaction medium.
Table 1: Illustrative Example of Solvent Effect on Product Yield for a Related Reaction This table demonstrates the principle of solvent effects on a model reaction involving the synthesis of a 4-aminoantipyrine Schiff base, as specific comparative data for the target compound is not readily available in the literature.
| Entry | Solvent | Time (hours) | Yield (%) |
| 1 | Water | 4 | 83 |
| 2 | Ethanol | 2 | 88 |
| Data derived from a study on Schiff base synthesis to illustrate the concept. researchgate.net |
Temperature and Pressure Control in Industrial and Laboratory Scales
Temperature and pressure are fundamental parameters for controlling reaction kinetics and selectivity. High temperatures can accelerate reactions but may also lead to the formation of impurities and byproducts. nih.gov In industrial settings, precise control over these variables is essential for safety, efficiency, and cost-effectiveness.
Modern synthetic technologies, such as automated high-temperature and high-pressure continuous flow reactors, have been applied to the synthesis of related fused pyrimidinone derivatives. acs.orgresearchgate.net These systems allow for reactions to be conducted at temperatures and pressures exceeding the boiling points of the solvents, drastically reducing reaction times from hours to minutes and often resulting in high yields (up to 96%). acs.orgresearchgate.net For example, a solvent-free synthesis of pyrimidine-5-carboxamide derivatives using an ammonium chloride catalyst was conducted at a controlled temperature of 110°C. ias.ac.in Conversely, studies on other chemical processes have shown that increasing temperature can enhance the rate of synthesis but may also increase the level of impurities, while decreasing pressure can also lead to a higher synthesis rate. nih.gov
Catalytic Approaches in Pyrimidine Synthesis
Catalysis is a cornerstone of modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. For the synthesis of pyrimidine-5-carboxamides and their precursors, various catalytic systems have been explored.
A simple and inexpensive catalyst like ammonium chloride has proven effective in the solvent-free, one-pot synthesis of pyrimidine-5-carboxamide derivatives. ias.ac.in In other instances, more complex catalysts are employed. Uranyl nitrate (B79036) hexahydrate has been used to catalyze the formation of pyrimidine-5-carboxamides from a mixture of acetoacetanilide, an aldehyde, and urea. greenchemistry-toolkit.org For the chlorination step in a patented synthesis of the target molecule, quaternary ammonium salts serve as effective catalysts.
The amount of catalyst used is a critical factor to optimize. In the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives, the catalyst loading was systematically varied to find the optimal concentration for maximizing yield while minimizing cost and waste.
Table 2: Example of Catalyst Loading Optimization This table illustrates the effect of catalyst quantity on product yield for the synthesis of a 2-amino-3-cyanopyridine derivative, as specific data for the target compound is not available.
| Entry | Catalyst Amount (g) | Yield (%) |
| 1 | 0 (none) | Trace |
| 2 | 0.01 | 65 |
| 3 | 0.02 | 75 |
| 4 | 0.03 | 84 |
| 5 | 0.04 | 89 |
| 6 | 0.05 | 94 |
| 7 | 0.06 | 94 |
| Data derived from a study on the synthesis of 2-amino-3-cyanopyridine derivatives to illustrate the principle of catalyst optimization. greenchemistry-toolkit.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic chemistry.
Atom Economy and Waste Reduction Strategies
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. chemsrc.com A higher atom economy signifies a more sustainable process with less waste.
A common route to this compound is the hydrolysis of 4-amino-2-chloro-5-cyanopyrimidine.
Reaction: C₅H₃ClN₄ + H₂O → C₅H₅ClN₄O
Molecular Weight of 4-amino-2-chloro-5-cyanopyrimidine (C₅H₃ClN₄): 154.56 g/mol cymitquimica.com
Molecular Weight of Water (H₂O): 18.02 g/mol
Molecular Weight of this compound (C₅H₅ClN₄O): 172.57 g/mol
Atom Economy Calculation: Atom Economy = (Mass of desired product / Total mass of all reactants) x 100 Atom Economy = [172.57 / (154.56 + 18.02)] x 100 = (172.57 / 172.58) x 100 ≈ 99.99%
This addition reaction is highly atom-economical, as nearly all atoms from the reactants are incorporated into the final product.
Another important metric is the Environmental Factor (E-Factor), which is the ratio of the mass of total waste to the mass of the product. chemsrc.com An ideal E-Factor is 0. Strategies to reduce the E-Factor include using solvent-free conditions, recyclable catalysts, and minimizing purification steps. researchgate.netchemsrc.com The development of one-pot, solvent-free syntheses for pyrimidine-5-carboxamides using catalysts like ammonium chloride represents a significant step towards more sustainable production by reducing solvent waste and simplifying the work-up process, thereby lowering the E-Factor. ias.ac.inresearchgate.net
Utilization of Sustainable Reagents and Solvents
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to mitigate environmental impact. Traditional synthetic routes often rely on volatile and hazardous organic solvents, which contribute to pollution and pose safety risks. The focus has shifted towards greener alternatives, such as ionic liquids (ILs) and deep eutectic solvents (DES), for pyrimidine synthesis. mdpi.comresearchgate.net
Ionic liquids are organic salts with low melting points, characterized by negligible vapor pressure, which significantly reduces air pollution. researchgate.net Deep eutectic solvents, formed by mixing solid compounds like choline (B1196258) chloride with hydrogen bond donors (e.g., sugars, organic acids), are another class of promising green solvents. researchgate.netnih.gov These solvents are often biodegradable, less toxic, and can be derived from natural sources, aligning perfectly with green chemistry goals. researchgate.netresearchgate.net The use of Natural Deep Eutectic Solvents (NADES) represents a frontier in this area, offering solvents derived entirely from primary metabolites. researchgate.net
For the synthesis of pyrimidine-5-carboxamide derivatives, solvent-free reaction conditions represent another key sustainable strategy. One-pot methods using readily available, inexpensive, and neutral catalysts like ammonium chloride under solvent-free conditions have been developed, offering high efficiency and simple work-up procedures. Furthermore, employing catalysts that can be easily recovered and reused, such as magnetic nanocatalysts, enhances the sustainability of the synthetic process. researchgate.net These methodologies reduce waste, energy consumption, and the need for harsh reaction conditions, making them highly relevant for the industrial-scale production of compounds like this compound.
| Solvent Type | Key Characteristics | Advantages in Pyrimidine Synthesis |
|---|---|---|
| Ionic Liquids (ILs) | Organic salts with low melting points; negligible vapor pressure. researchgate.net | Reduced air pollution, high thermal stability, potential for catalyst recycling. |
| Deep Eutectic Solvents (DES) | Mixtures of solids forming a liquid with a low melting point; often biodegradable and non-toxic. researchgate.netnih.gov | Environmentally benign, low cost, derived from renewable resources. researchgate.net |
| Solvent-Free Conditions | Reactions are conducted without a solvent, often using grinding or minimal heating. | Eliminates solvent waste, reduces purification steps, lowers energy consumption. |
Advanced Synthetic Techniques Applied to this compound
Beyond sustainable solvents, advanced reaction technologies are being employed to enhance the synthesis of pyrimidine derivatives, offering improvements in reaction time, yield, and safety.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.gov
In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which are close structural analogues of this compound. nih.gov A reported method involves the reaction of 2-amino-4-chloro-pyrimidine with various substituted amines in anhydrous propanol. researchgate.net The reactions, facilitated by microwave heating at temperatures between 120–140 °C, were completed in just 15–30 minutes. researchgate.net This efficiency highlights the potential of microwave-assisted synthesis for the rapid generation of a library of substituted pyrimidine compounds for further research and development.
| Substituent | Reaction Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | 20 | 120 | 54 |
| Morpholine | 25 | 130 | 61 |
| 4-(2-fluorophenyl)piperazine | 30 | 140 | 54 |
| 4-(4-chlorophenyl)piperazine | 15 | 120 | 74 |
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing to automated, continuous production. sci-hub.se In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. sci-hub.seresearchgate.net
The synthesis of heterocyclic scaffolds like pyrimidines is highly amenable to flow chemistry. acs.org Automated high-temperature and high-pressure flow reactors have been used to synthesize fused pyrimidinone derivatives in minutes with high yields. acs.org The ability to use low-boiling solvents under pressure and the high conversion rates simplify product isolation. acs.org For multi-step syntheses, flow systems can be "telescoped," where multiple reaction steps are connected in a continuous sequence without the need to isolate and purify intermediates. nih.gov This approach has been used to produce complex APIs, demonstrating its power and efficiency. nih.govmdpi.com The application of flow chemistry to the synthesis of this compound could provide a safer, more efficient, and easily scalable manufacturing process.
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. sci-hub.se |
| Precise Control | Superior control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. researchgate.net |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of batch scale-up. sci-hub.se |
| Automation | Automated systems allow for rapid screening of reaction conditions and efficient multi-step synthesis. acs.org |
Photochemistry utilizes light as a clean and sustainable energy source to drive chemical reactions. mdpi.com Photochemical methods, particularly those involving photoredox catalysis, have become invaluable for C-H functionalization, allowing for the direct modification of core scaffolds without the need for pre-functionalized starting materials. nih.govnih.gov
For pyrimidine derivatives, photochemical reactions offer unique pathways for functionalization. Studies on 2-chloropyrimidine (B141910) have shown that UV irradiation can induce a homolytic rupture of the C-Cl bond. rsc.org This process generates a highly reactive pyrimidinyl radical, which can then engage in subsequent reactions, such as coupling with another pyrimidine molecule to form bipyrimidines. rsc.org
This inherent reactivity of the C-Cl bond under photochemical conditions could be strategically employed to introduce new substituents at the 2-position of the this compound core. Furthermore, visible-light photoredox catalysis could enable the functionalization of C-H bonds on the pyrimidine ring itself, offering a powerful and atom-economical method for creating structural diversity from a common intermediate. mdpi.com
Mechanistic Investigations of Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 4-Amino-2-chloropyrimidine-5-carboxamide is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to attack by nucleophiles, particularly at the carbon atoms bearing a halogen substituent. The chlorine atom at the C-2 position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.
Detailed Mechanisms of Chlorine Displacement at C-2 by Nucleophiles
The displacement of the chlorine atom at the C-2 position of the pyrimidine ring by a nucleophile proceeds through a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.
The initial step involves the attack of the nucleophile on the electron-deficient C-2 carbon atom. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the adjacent nitrogen atoms.
The second step is the rapid elimination of the chloride ion from the Meisenheimer complex, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. The facility of this step is driven by the stability of the leaving group and the thermodynamic favorability of reforming the aromatic system.
Kinetics studies on related 2-chloropyrimidine (B141910) systems have shown that these reactions are typically second-order, being first-order in both the substrate and the nucleophile. The reactions are often more facile in non-aqueous or partially aqueous solvent systems. zenodo.org
Influence of Substituents on SNAr Reactivity and Selectivity
The reactivity and regioselectivity of SNAr reactions on the pyrimidine ring are significantly influenced by the nature of the substituents present on both the pyrimidine core and the attacking nucleophile.
Nature of the Nucleophile: The nucleophilicity of the attacking species is a key determinant of the reaction rate. Stronger nucleophiles, such as alkoxides and primary or secondary amines, generally react faster than weaker nucleophiles. researchgate.net For instance, reactions with various amines under mild, solvent-free conditions have been shown to be effective for the substitution of chlorine on the pyrimidine ring. mdpi.com The steric bulk of the nucleophile can also play a role, with larger nucleophiles potentially exhibiting slower reaction rates due to steric hindrance at the reaction center.
Electrophilic and Radical Reactions Involving this compound
While the electron-deficient nature of the pyrimidine ring makes it generally resistant to electrophilic attack, the presence of the activating amino group at the C-4 position could potentially direct electrophiles to certain positions on the ring. However, detailed studies on electrophilic substitution reactions specifically on this compound are not extensively documented in the reviewed literature. It is plausible that under forcing conditions, electrophilic attack might occur, but it is not the primary mode of reactivity for this class of compounds.
Similarly, information regarding radical reactions involving this compound is sparse. Radical reactions on heterocyclic systems are a growing area of research, but specific examples involving this particular compound are not well-established in the provided search results.
Intramolecular Cyclization and Ring Fusion Reactions
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the amino and carboxamide groups, or functionalities introduced via initial SNAr reactions.
Formation of Polycyclic Heteroaromatic Systems from this compound Precursors
The strategic positioning of the amino and carboxamide groups on the pyrimidine ring allows for the construction of various polycyclic systems. For example, after an initial nucleophilic substitution at the C-2 position, the newly introduced group can undergo a subsequent intramolecular reaction with either the C-4 amino group or the C-5 carboxamide group. This can lead to the formation of bicyclic and tricyclic heteroaromatic compounds, which are scaffolds of interest in medicinal chemistry.
Reaction Pathways Leading to Pyrimido[4,5-d]pyrimidines and Analogues
A particularly important class of fused heterocycles derived from 4-aminopyrimidine (B60600) precursors are the pyrimido[4,5-d]pyrimidines. These compounds can be synthesized through various routes that often involve the cyclization of a suitably functionalized pyrimidine.
One common strategy involves the reaction of a 4-aminopyrimidine derivative with a reagent that can react with both the amino group and an adjacent ring carbon or substituent to form a second six-membered ring. For instance, the reaction of 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile derivatives with a mixture of acetic anhydride (B1165640) and acetic acid can yield 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one. nih.gov Although this example starts from a carbonitrile instead of a carboxamide, it illustrates the general principle of using the 4-amino group and a C-5 substituent to build the second pyrimidine ring.
Another approach involves the reaction of 6-aminouracil (B15529) derivatives (structurally related to the target compound) with aldehydes and amines in a multicomponent reaction to form the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. researchgate.netrsc.org These reactions highlight the versatility of the 4-aminopyrimidine core in constructing complex heterocyclic systems. The synthesis of pyrimido[4,5-d]pyrimidines can also be achieved by reacting 4-aminopyrimidine-5-carboxamide (B188243) derivatives with reagents like formic acid. researchgate.net
| Reactants | Reaction Conditions | Product | Reference |
| 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile, Acetic anhydride, Acetic acid | Reflux | 5-Aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one | nih.gov |
| 6-Aminouracil derivatives, Aldehydes, Amines | Multicomponent Reaction | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.netrsc.org |
| 4-Aminopyrimidine-5-carboxamide derivative, Formic acid | Reflux | Pyrimido[4,5-d]pyrimidin-4-one derivative | researchgate.net |
Tautomerism and Isomerization Phenomena in Pyrimidine-5-carboxamides
Tautomerism, an equilibrium between rapidly interconverting structural isomers, is a cornerstone of heterocyclic chemistry, profoundly affecting the physical properties, reactivity, and biological function of molecules. In the case of this compound, the most significant tautomeric relationship is the amino-imino equilibrium, which involves the transfer of a proton from the exocyclic amino group to one of the nitrogen atoms within the pyrimidine ring.
Theoretically, the compound can exist in multiple tautomeric forms. The primary and most commonly depicted structure is the 4-amino tautomer. However, through proton migration, this can equilibrate with two distinct imino tautomers: one where the proton moves to the N1 position of the ring (4-imino-1H) and another where it moves to the N3 position (4-imino-3H).
While direct experimental analysis of the tautomeric balance for this compound is not widely available, insights can be reliably drawn from studies on analogous compounds. For the majority of amino-substituted nitrogen heterocycles, the amino form is overwhelmingly favored in both aqueous solution and the solid crystalline state. nih.gov Computational chemistry studies on structurally similar molecules, such as certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, corroborate this, indicating that the amino tautomer is energetically more stable and thus the form expected to be present in biological systems. nih.gov
The equilibrium between tautomers can be subtly influenced by other molecular features. For example, studies on isocytosine (B10225) show that the electronic properties of other substituents on the ring—whether they donate or withdraw electrons—can alter the relative stability of the imino forms. nih.gov The solvent environment is another critical factor; in related adenosine (B11128) derivatives, the concentration of the imino tautomer can shift from as low as 10% in non-polar solvents to as high as 90% in water. ias.ac.in
In the solid state, the dominant tautomer is often locked in place by hydrogen bonding. X-ray diffraction analysis of methyl 4-amino-2-chloropyrimidine-5-carboxylate, a very close analogue, confirms it exists exclusively in the amino form, which is stabilized by an internal hydrogen bond between the amino group and the adjacent carbonyl oxygen. It is highly probable that this compound adopts a similar conformation, with its stability reinforced by an analogous intramolecular hydrogen bond.
Table 1: Potential Tautomers of this compound This table is interactive. Click on the headers to sort.
| Tautomer Name | Probable Stability | Key Features |
| 4-Amino (Canonical Form) | Most Stable | Features an exocyclic amino (-NH₂) group. The aromaticity of the pyrimidine ring is maintained. Likely stabilized by an intramolecular hydrogen bond. |
| 4-Imino-1H Tautomer | Less Stable | Features an exocyclic imino (=NH) group with the migrated proton located on the N1 ring nitrogen. |
| 4-Imino-3H Tautomer | Less Stable | Features an exocyclic imino (=NH) group with the migrated proton located on the N3 ring nitrogen. |
Reaction Kinetics and Thermodynamic Studies of Key Transformations
The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNAr), in which the chlorine atom at the C2 position is replaced by a nucleophile. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is made more pronounced by the electron-withdrawing effects of the two ring nitrogen atoms that flank the C2 position.
Reaction Kinetics
Kinetic analyses of SNAr reactions involving 2-chloropyrimidine and various amines have established that these transformations follow second-order kinetics. zenodo.orglibretexts.org The reaction rate is dependent on the concentration of both the pyrimidine substrate and the attacking nucleophile, which is consistent with a bimolecular SNAr mechanism. zenodo.orglibretexts.org This process typically occurs in two steps: an initial addition of the nucleophile to form a transient, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. zenodo.org
Several factors govern the rate of these substitutions:
Nucleophile Strength : More powerful nucleophiles typically accelerate the reaction. The reactivity of different amines, for example, often correlates with their basicity and lack of steric hindrance. zenodo.org
Solvent Polarity : Polar aprotic solvents are often used to increase the reaction rate by stabilizing the charged transition state of the Meisenheimer complex. zenodo.org
Ring Substituents : Additional electron-withdrawing groups on the pyrimidine ring can further increase the reaction rate by providing greater stabilization for the anionic intermediate.
Computational chemistry has been used to model the energy profiles of these reactions. For the related compound 2-MeSO₂-4-chloropyrimidine, the calculated activation energy for SNAr at the C2 position was found to be approximately 8.75 kcal/mol, a relatively low barrier that explains why such reactions can proceed efficiently even at low temperatures. wuxiapptec.com The reactivity of 2-chloropyrimidine is notably high; it is estimated to be about 100 times more reactive than chloropyrazine in similar SNAr reactions. nih.gov
Table 2: Kinetic Data for SNAr Reactions of Related Chloropyrimidines This table is interactive. Click on the headers to sort.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| 2-Chloropyrimidine | Hydroxide | Ethanol (B145695) | 50 | 96.4 x 10⁻⁴ | zenodo.org |
| 2-Chloropyrimidine | Dimethylamine | Ethanol | 40 | 18.0 x 10⁻⁴ | zenodo.org |
| 2-Chloropyrimidine | Piperidine | Ethanol | 40 | 13.0 x 10⁻⁴ | zenodo.org |
| 2-Chloropyrimidine | Methylamine | Ethanol | 40 | 8.0 x 10⁻⁴ | zenodo.org |
Thermodynamic Studies
Thermodynamic analysis provides insight into the energy changes and relative stability of reactants, products, and intermediates in a chemical process. For pyrimidine derivatives, this encompasses the thermodynamics of both tautomeric equilibria and substitution reactions.
Quantum-chemical calculations have proven valuable for assessing the thermodynamic stability of different tautomers. In a study of the antiviral drug molnupiravir, a pyrimidine derivative, the uracil-like tautomer was determined to be more stable than the cytosine-like form by approximately 3 kcal/mol in an aqueous environment. acs.org While seemingly small, such energy differences are sufficient to dictate the position of the tautomeric equilibrium. The formation of stabilizing hydrogen bonds is also a key thermodynamic consideration. chemicalbook.com
Table 3: Thermodynamic Data for Tautomerism in a Related Pyrimidine System (Molnupiravir) This table is interactive. Click on the headers to sort.
| Tautomer System | Phase | Method | Energy Difference (ΔE) | More Stable Tautomer | Reference |
| Molnupiravir (Uracil-like vs. Cytosine-like) | Gas | B3LYP/6-311++G(d,p) | 6.84 kcal/mol | Uracil-like | acs.org |
| Molnupiravir (Uracil-like vs. Cytosine-like) | Water | B3LYP-D3/6-311++G(d,p) | 0.99 kcal/mol | Uracil-like | acs.org |
| Molnupiravir (Uracil-like vs. Cytosine-like) | Water | (Estimated) | ~3 kcal/mol | Uracil-like | acs.org |
Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Methodologies
Rational Design of 4-Amino-2-chloropyrimidine-5-carboxamide Analogues
The rational design of analogues involves a targeted approach to modify the three key functional groups on the pyrimidine (B1678525) ring: the C-4 amino group, the C-2 chloro atom, and the C-5 carboxamide. nih.govresearchgate.net
The amino group at the C-4 position is a key site for establishing hydrogen bonds and can be readily modified to explore SAR. Common modifications include:
N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents can modulate lipophilicity, steric bulk, and electronic properties.
Acylation: Reaction with acyl chlorides or anhydrides yields amides, introducing new hydrogen bond acceptors and altering the electronic nature of the amino group.
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can introduce additional hydrogen bonding motifs, which can be critical for target binding.
In related pyrimidine systems, it has been observed that even subtle changes to amino substituents, such as the presence of an aryl group or two alkyl groups, can significantly impede certain reactions, highlighting the interplay between steric and electronic effects. researchgate.net
The chlorine atom at the C-2 position serves as a leaving group, making it a prime site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents.
Amination: The C-2 chloro group can be displaced by a diverse range of primary and secondary amines, often requiring elevated temperatures or microwave assistance to proceed efficiently. google.com This is a common strategy for building compound libraries.
Thiolation: Reaction with thiols introduces thioether linkages, which can act as hydrogen bond acceptors and provide different geometric arrangements compared to amino analogues.
Other Nucleophiles: Oxygen-based nucleophiles (alkoxides, phenoxides) can also be used, though the reactivity of 2-chloropyrimidines is generally lower compared to other activated systems. nih.govacs.org
Studies on related 2-halogenopyrimidines show that while chloro derivatives are often the least reactive compared to their bromo and iodo counterparts, the difference in reactivity is typically less than an order of magnitude. rsc.org For enhanced reactivity, the chloro group can be converted to a more potent leaving group, such as a sulfone. nih.govacs.org
The C-5 carboxamide can be systematically varied to probe interactions with the target protein. A common synthetic strategy involves the hydrolysis of the carboxamide to the corresponding carboxylic acid, followed by re-amidation with a library of different amines. acs.orgnih.gov This can be achieved using standard peptide coupling reagents. One-pot synthesis methods have also been developed for producing pyrimidine-5-carboxamides directly from substituted aldehydes, malononitrile (B47326)/cyanoacetamide, and urea (B33335)/thiourea (B124793), offering an efficient route to diversification at this position. ias.ac.in
| Position | Modification Type | Reagents/Conditions | Potential Impact |
| C-4 Amino | N-Alkylation | Alkyl halides, Base | Modulate lipophilicity, steric bulk |
| N-Acylation | Acyl chlorides, Anhydrides | Introduce H-bond acceptors, alter electronics | |
| Urea Formation | Isocyanates | Add H-bond donors/acceptors | |
| C-2 Chloro | Amination (SNAr) | Various amines, Heat/Microwave | Introduce diverse functional groups |
| Thiolation (SNAr) | Thiols, Base | Introduce thioethers | |
| C-5 Carboxamide | Amide Variation | Hydrolysis to acid, then Amine + Coupling Agent | Explore H-bonding and steric interactions |
Impact of Substituent Electronic and Steric Properties on Molecular Interactions
The electronic and steric nature of substituents at the C-2, C-4, and C-5 positions profoundly influences the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and π–π stacking. nih.gov
Electronic Effects: The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution at the C-2 position. Adding electron-withdrawing groups (EWGs) to the ring (e.g., at C-5) further enhances this effect, increasing the rate of SNAr reactions. Conversely, electron-donating groups (EDGs) decrease the ring's electrophilicity and slow down these reactions. acs.org The electronic nature of substituents on an attached aryl ring can also transmit effects that influence reactivity. nih.gov
Steric Effects: The size and shape of substituents play a crucial role in molecular recognition. Bulky groups can create steric hindrance that prevents a molecule from fitting into a binding pocket, or they can be used to achieve selectivity by preventing binding to off-target proteins. Conversely, they can also promote specific conformations that are favorable for binding. In some cases, steric hindrance near the reaction center can slow down substitution reactions. researchgate.net
Computational methods like Density Functional Theory (DFT) are often used to calculate properties such as the molecular electrostatic potential energy map, which helps identify the nucleophilic and electrophilic sites on the molecule and predict how substituents will alter these properties. researchgate.net
Development of Libraries of Pyrimidine-5-carboxamide Derivatives
To efficiently explore the structure-activity relationships, libraries of pyrimidine-5-carboxamide derivatives are often synthesized using combinatorial chemistry and parallel synthesis techniques. nih.gov A typical approach might start from a versatile intermediate, such as 2,4-dichloropyrimidine-5-carbonyl chloride, which can be generated from readily available orotic acid. acs.org
A solid-phase synthesis strategy can also be employed. For instance, a pyrimidine-5-carboxamide can be tethered to a resin, allowing for sequential reactions at the C-2 and C-4 positions with excess reagents, simplifying purification to a simple filtration and washing process. google.com After the desired modifications are complete, the final compound is cleaved from the resin. This methodology enables the rapid generation of hundreds or thousands of distinct analogues for high-throughput screening. google.com
Structure-Reactivity Correlations for Substituted Pyrimidines
The relationship between the chemical structure of a substituted pyrimidine and its reaction rate can often be quantified. For nucleophilic aromatic substitution reactions, a common approach is to correlate the reaction rate constants with Hammett parameters (σ). acs.orgnih.gov These parameters quantify the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.
Studies on related pyrimidine systems have shown a good correlation between reaction rates and Hammett σ parameters. acs.org For example, introducing substituents with strong positive Hammett values (strong EWGs) at the C-5 position of a pyrimidine ring significantly accelerates the rate of nucleophilic substitution at the C-2 or C-4 positions. This quantitative understanding is a powerful tool for designing future reagents, as it allows for the predictable fine-tuning of reactivity. acs.org DFT calculations can also provide a reliable prediction of the effect of substituents on reactivity, offering a more general tool that can handle combinations of substituents not covered by standard Hammett parameters. acs.org
| Substituent Property | Effect on Reactivity (SNAr at C-2) | Rationale |
| Electron-Withdrawing Group (EWG) at C-5 | Increases Rate | Stabilizes the negatively charged Meisenheimer intermediate |
| Electron-Donating Group (EDG) at C-5 | Decreases Rate | Destabilizes the Meisenheimer intermediate |
| Bulky Group near C-2 | Decreases Rate | Steric hindrance impedes the approach of the nucleophile |
| Leaving Group (at C-2) | Rate: I > Br > Cl | Related to the strength of the Carbon-Halogen bond |
Ligand Design Principles Based on Pyrimidine-5-carboxamide Core
The pyrimidine-5-carboxamide framework serves as a versatile scaffold in ligand design, a process focused on creating molecules that can bind to specific biological targets. The design principles for analogues of this compound are rooted in systematic Structure-Activity Relationship (SAR) studies. acs.org The core idea is to modify the substituents at three key positions—the C2 chloro group, the C4 amino group, and the C5 carboxamide group—to optimize biological activity, selectivity, and pharmacokinetic properties.
Researchers methodically synthesize a library of analogues by introducing diverse chemical groups at these positions. For instance, the chlorine atom at the C2 position is a reactive site suitable for nucleophilic substitution, allowing the introduction of various amine, heteroaromatic, or phenolic nucleophiles. acs.org The C4 amino group and the terminal nitrogen of the carboxamide can be acylated, alkylated, or used in condensation reactions to extend the molecule and explore new interactions with a target protein.
The goal of these modifications is to probe the chemical space around the core scaffold. By analyzing the biological activity of each new derivative, a SAR profile is constructed. This profile helps identify which chemical properties (e.g., size, hydrogen-bonding capacity, lipophilicity) at each position are favorable for the desired activity. acs.org For example, studies on related pyrimidine-4-carboxamides demonstrated that substituting the C2-chloro position with different amines could significantly impact inhibitory potency against specific enzymes. acs.org Similarly, introducing cyclic structures can reduce the number of rotatable bonds, leading to conformationally restricted analogues with potentially higher affinity and improved metabolic stability. acs.org
This iterative process of design, synthesis, and testing allows for the rational optimization of lead compounds, balancing potency with essential drug-like properties.
Table 1: Conceptual Ligand Design Strategy for this compound Analogues
| Position of Modification | Type of Modification | Rationale / Investigated Properties |
| C2-Cl | Nucleophilic substitution (e.g., with various amines, alcohols) | Explore interactions in the C2 vector; modulate potency and selectivity. acs.org |
| C4-NH₂ | Acylation, alkylation, reductive amination | Probe for additional hydrogen bond donors/acceptors; alter polarity. |
| C5-CONH₂ | N-alkylation, N-arylation, replacement with other functional groups | Modify hydrogen bonding patterns; improve cell permeability and metabolic stability. |
Advanced Analytical Techniques for Structural Elucidation of Derivatives
The synthesis of new derivatives of this compound necessitates the use of advanced analytical methods to unambiguously confirm their chemical structures.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). mdpi.com This precision allows for the calculation of a unique molecular formula from the measured mass.
When a new derivative is analyzed, the instrument provides an exact mass that can be compared against the theoretical masses of all possible elemental formulas. A close match provides definitive confirmation of the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass. mdpi.com The technique is also used to analyze fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, which can provide further structural information. nih.gov For example, predicted collision cross-section values for various adducts of a related compound, 4-amino-2-chloropyrimidine-5-carbaldehyde (B2464546), illustrate the detailed data that can be generated. uni.lu
Table 2: Predicted Mass Spectrometry Data for the Related Compound 4-amino-2-chloropyrimidine-5-carbaldehyde (C₅H₄ClN₃O)
| Adduct | Predicted m/z |
| [M+H]⁺ | 158.01157 |
| [M+Na]⁺ | 179.99351 |
| [M+K]⁺ | 195.96745 |
| [M-H]⁻ | 155.99701 |
| Data derived from predicted values for a structurally similar aldehyde. uni.lu |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and spatial arrangement of atoms within the molecule. Multi-dimensional NMR techniques are particularly powerful for the structural elucidation of complex derivatives.
These experiments spread the NMR signals across two frequency dimensions, resolving the severe spectral overlap often seen in standard one-dimensional spectra. nih.gov This allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule and confirming the position of substituents that lack protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary method for determining stereochemistry and conformational details.
For a derivative of this compound, HMBC would be essential to confirm, for example, which nitrogen atom of the pyrimidine ring a new substituent is attached to by observing a correlation between the substituent's protons and a pyrimidine ring carbon.
Table 3: Application of 2D NMR Techniques for Derivative Characterization
| 2D NMR Experiment | Information Provided |
| COSY | Reveals ¹H-¹H spin-spin coupling networks to establish connectivity. |
| HSQC | Correlates directly bonded ¹H and ¹³C atoms for backbone assignment. |
| HMBC | Shows long-range ¹H-¹³C correlations to connect molecular fragments. |
| NOESY | Determines through-space proximity of protons for stereochemical and conformational analysis. |
Single-Crystal X-ray Diffraction for Solid-State Structure and Hydrogen Bonding Analysis
Single-Crystal X-ray Diffraction provides the most definitive structural information, offering an atomic-resolution, three-dimensional model of the compound in the solid state. This technique is unparalleled for determining bond lengths, bond angles, and the precise conformation of the molecule.
A study on the closely related compound, methyl 4-amino-2-chloropyrimidine-5-carboxylate, provides a clear example of the insights gained from this method. nih.gov The analysis revealed that all non-hydrogen atoms in the molecule are approximately coplanar. nih.gov Crucially, it provided a detailed map of the intermolecular forces that stabilize the crystal lattice. In the crystal structure, molecules are linked into chains by intermolecular N—H···N hydrogen bonds. nih.govresearchgate.net The structure is further stabilized by an intramolecular N—H···O hydrogen bond between the amino group and the carbonyl oxygen. nih.gov This detailed understanding of hydrogen bonding patterns is vital for rational drug design, as these same interactions often play a key role in how a ligand binds to its biological target.
Table 4: Crystal Data for Methyl 4-amino-2-chloropyrimidine-5-carboxylate
| Parameter | Value |
| Molecular Formula | C₆H₆ClN₃O₂ |
| Molecular Weight | 187.59 |
| Crystal System | Monoclinic |
| a (Å) | 3.9110 (8) |
| b (Å) | 10.136 (2) |
| c (Å) | 9.848 (2) |
| β (°) | 98.71 (3) |
| Volume (ų) | 385.89 (13) |
| Data from the crystallographic study of the methyl ester analogue. nih.gov |
Table 5: Hydrogen-Bond Geometry for Methyl 4-amino-2-chloropyrimidine-5-carboxylate
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N3—H3A···N2 | 0.86 | 2.10 | 2.955 (7) | 171 |
| N3—H3B···O2 | 0.86 | 2.11 | 2.745 (7) | 130 |
| D = donor atom; A = acceptor atom. Data from the crystallographic study of the methyl ester analogue. nih.gov |
Computational Chemistry and Theoretical Modeling of 4 Amino 2 Chloropyrimidine 5 Carboxamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. researchgate.net DFT, in particular, has become a standard due to its favorable balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest like 4-Amino-2-chloropyrimidine-5-carboxamide. nih.gov These calculations are used to optimize the molecule's geometry to its lowest energy state and to derive a host of electronic descriptors.
The charge density distribution reveals how electrons are shared among the atoms in a molecule, which is crucial for understanding its polarity, reactivity, and intermolecular interactions. A related and visually intuitive concept is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is an indispensable tool for identifying the electron-rich and electron-poor regions of a molecule. dovepress.com
For this compound, an MEP analysis would highlight specific regions of interest. The nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carboxamide group are expected to be regions of negative electrostatic potential (typically colored red or yellow), indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the amide NH2 would create regions of positive potential (typically colored blue), marking them as hydrogen bond donors.
A hypothetical table of calculated atomic charges, for instance using a Mulliken population analysis with a DFT/B3LYP/6-311G++(d,p) basis set, would quantify this distribution.
Illustrative Data Table: Hypothetical Atomic Charges for this compound
| Atom | Hypothetical Mulliken Charge (a.u.) | Predicted Role |
| Cl (on C2) | -0.15 | Electron Withdrawing |
| N (amino group) | -0.85 | H-Bond Donor (via H's) |
| O (carboxamide) | -0.60 | H-Bond Acceptor |
| N1 (pyrimidine) | -0.75 | H-Bond Acceptor |
| N3 (pyrimidine) | -0.78 | H-Bond Acceptor |
| C4 (with amino) | +0.55 | Electrophilic Center |
| C5 (with amide) | -0.20 | Influenced by Amide |
| C=O (amide C) | +0.70 | Electrophilic Center |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
In this compound, the HOMO is expected to be located primarily on the electron-rich portions of the molecule, likely the amino group and the pyrimidine ring, reflecting its electron-donating capacity. The LUMO would likely be distributed across the pyrimidine ring and the electron-withdrawing carboxamide group, indicating the sites most susceptible to nucleophilic attack. DFT calculations provide precise energies and visualizations of these orbitals.
Illustrative Data Table: Hypothetical FMO Properties of this compound
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.35 | Electron-donating ability |
| LUMO Energy | -1.20 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.15 | Indicates high kinetic stability and lower reactivity |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is central to drug discovery for predicting how a potential drug molecule like this compound might interact with a biological target. The simulation places the ligand in the binding site of the receptor and evaluates the binding affinity using a scoring function, which estimates the free energy of binding.
For a compound like this compound, which is a derivative of a privileged scaffold in medicinal chemistry, a likely class of targets would be protein kinases. A docking simulation into a kinase binding site would generate several possible binding poses. The top-ranked pose, with the lowest binding energy score, represents the most probable binding mode. This prediction is crucial for understanding the structural basis of the molecule's potential biological activity and for designing derivatives with improved specificity and potency.
Once a plausible binding mode is identified, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex is performed. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The amino and carboxamide groups of this compound are potent hydrogen bond donors and acceptors, while the pyrimidine ring can engage in hydrophobic or pi-stacking interactions with aromatic amino acid residues in the binding site.
Illustrative Data Table: Hypothetical Docking Interactions of this compound with a Protein Kinase Active Site
| Ligand Group | Interaction Type | Receptor Residue (Hypothetical) | Distance (Å) |
| Amino Group (-NH2) | Hydrogen Bond Donor | GLU 91 (Backbone C=O) | 2.9 |
| Carboxamide (-NH2) | Hydrogen Bond Donor | LEU 83 (Backbone C=O) | 3.1 |
| Carboxamide (C=O) | Hydrogen Bond Acceptor | LYS 33 (Side Chain -NH3+) | 2.8 |
| Pyrimidine Ring N1 | Hydrogen Bond Acceptor | CYS 89 (Backbone N-H) | 3.0 |
| Pyrimidine Ring | Hydrophobic | VAL 25, ALA 45, LEU 132 | N/A |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations introduce motion, allowing the study of the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system, providing a trajectory that reveals the conformational flexibility of the ligand and the stability of the ligand-receptor complex in a simulated physiological environment (e.g., in a water box with ions).
For this compound, an MD simulation could be run on the free molecule to explore its preferred conformations in solution. More importantly, an MD simulation of the docked complex from section 5.2 would assess its stability. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the course of the simulation (e.g., 100 nanoseconds) would indicate that the docked pose is stable and the ligand does not dissociate from the binding site. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible or rigid upon binding. This dynamic information is critical for validating docking results and gaining a more realistic understanding of the molecular recognition process.
Ligand-Protein Complex Dynamics
While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the behavior of closely related 2-amino-4-chloro-pyrimidine derivatives has been investigated through molecular docking simulations. These studies provide critical insights into the potential binding modes and interactions that could be expected for the title compound.
In a computational study of pyrimidine derivatives targeting the main protease (3CLpro) of SARS-CoV-2, molecular docking revealed key interactions between the pyrimidine scaffold and the protein's active site. nih.gov The amino group on the pyrimidine ring frequently acts as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. For instance, derivatives were shown to form hydrogen bonds and hydrophobic interactions with crucial amino acid residues in the target protein. nih.gov Another in silico study on 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors also highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. mdpi.com
These findings suggest that this compound would likely engage with protein targets through a similar pattern of interactions. The 4-amino group and the 5-carboxamide group are both capable of forming multiple hydrogen bonds, serving as both donors and acceptors. The chlorine atom at the 2-position can participate in halogen bonding or hydrophobic interactions, further stabilizing the ligand-protein complex.
Table 1: Predicted Interactions for a Related 2-Amino-4-chloro-pyrimidine Derivative with SARS-CoV-2 Main Protease nih.gov
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of this compound are significantly influenced by its solvent environment. The molecule possesses several polar functional groups: the amino group, the carboxamide moiety, and the chloro-substituted pyrimidine ring. These groups can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules.
In polar protic solvents like water or ethanol (B145695), the amino and carboxamide groups can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions. This solvation would stabilize the ground state of the molecule. In polar aprotic solvents, such as dimethylformamide (DMF), the solvent can only accept hydrogen bonds, which would still lead to significant stabilization. The synthesis of related pyrimidine derivatives often utilizes polar solvents like anhydrous propanol (B110389) or DMF, indicating the compound's stability and solubility in these environments. nih.govnih.gov
Conversely, in non-polar solvents, intramolecular hydrogen bonding between the 4-amino group and the 5-carboxamide's carbonyl oxygen may become more favorable, potentially leading to a more planar and rigid conformation. Crystal structure analysis of a closely related compound, methyl 4-amino-2-chloropyrimidine-5-carboxylate, revealed that the molecule is nearly coplanar and features an intramolecular N—H⋯O hydrogen bond. researchgate.net This suggests a predisposition for a planar conformation that could be modulated by the surrounding solvent.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methodologies that correlate the structural or property-based features (descriptors) of a set of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are crucial for prioritizing candidates for synthesis and testing.
Development of Predictive Models for Chemical Properties
For pyrimidine derivatives, QSAR models have been successfully developed to predict a range of biological activities, including inhibitory action against enzymes like HIV-1 integrase and various kinases. researchgate.netnih.gov The general approach involves:
Data Set Compilation : Assembling a series of pyrimidine analogues with experimentally determined biological activities (e.g., IC₅₀ values).
Descriptor Calculation : Computing a large number of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) descriptors. nih.gov
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN) to build a mathematical equation relating the descriptors to the activity. nih.gov
Validation : Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model training) methods. researchgate.net
Studies on pyrimidine-4-carboxamide (B1289416) derivatives have shown that MLR and ANN models can successfully predict inhibitory activity, with statistical metrics such as a high coefficient of determination (R²) and predictive R² (Q²) indicating robust and predictive models. researchgate.netnih.gov Such models could be applied to predict various properties of this compound, including its potential efficacy against different biological targets or its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov
Identification of Key Descriptors for Pyrimidine-5-carboxamide Analogues
The analysis of QSAR models allows for the identification of molecular descriptors that are most influential on the biological activity of pyrimidine-5-carboxamide analogues. These descriptors provide a mechanistic interpretation of the structure-activity relationship. For various classes of pyrimidine inhibitors, key descriptors have been identified that relate to electronic, steric, and topological features.
For example, in a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors related to the molecule's 2D structure were found to be significant. nih.gov In another study on HIV-1 integrase inhibitors, quantum chemical descriptors calculated using Density Functional Theory (DFT), such as the energy of molecular orbitals (HOMO, LUMO) and dipole moment, were critical for building a predictive model. researchgate.net These descriptors indicate that the electronic distribution within the molecule is a key determinant of its inhibitory activity. The number of specific substructures, like the pyrimidine rings themselves, has also been shown to correlate with activity. nih.gov
Table 2: Examples of Key Descriptor Classes for Pyrimidine Analogues
In Silico Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying potential metabolic pathways. For this compound, these methods can be used to model its synthesis and potential biotransformations.
The synthesis of related pyrimidine carboxamides often involves multiple steps, such as the cyclization of precursors followed by chlorination and amidation. capes.gov.br For example, a patented method for a related isomer involves the cyclization of formamidino group diethyl malonate with guanidinium (B1211019) hydrochloride, followed by chlorination. Each step in such a sequence involves transition states and intermediates whose energies can be calculated using quantum mechanical methods like DFT. researchgate.net
By mapping the potential energy surface of a reaction, computational chemists can:
Identify the lowest energy reaction pathway.
Calculate activation energies, which correlate with reaction rates.
Predict the structure of unstable intermediates and transition states.
Assess the regioselectivity and stereoselectivity of reactions.
Similarly, these methods can predict sites of metabolic attack. The most likely points for enzymatic modification (e.g., oxidation by cytochrome P450 enzymes) can be identified by calculating the lability of C-H and N-H bonds and the accessibility of different atoms. This in silico prediction can guide the design of analogues with improved metabolic stability. While specific studies on the reaction pathways of this compound are not prominent, the established computational methodologies are fully applicable to investigate its chemical reactivity and metabolic fate. researchgate.net
Role As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The pyrimidine (B1678525) core is a foundational structure in medicinal chemistry, and its derivatives are integral to the synthesis of various biologically active compounds. ias.ac.in Aminopyrimidines, in particular, are recognized as key starting materials for creating fused heterocyclic systems, including pyridopyrimidines, imidazopyrimidines, and triazolopyrimidines, which exhibit a wide spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Pyridopyrimidines, which consist of a fused pyridine (B92270) and pyrimidine ring, are of significant interest due to their extensive biological and chemotherapeutic importance. researchgate.net These scaffolds are associated with a broad range of physiological activities, including antiviral, anti-inflammatory, and kinase inhibition properties. researchgate.netnih.gov The synthesis of pyridopyrimidine derivatives is a major focus in drug design. researchgate.netnih.gov While specific literature detailing the direct conversion of 4-Amino-2-chloropyrimidine-5-carboxamide into pyridopyrimidine systems is not abundant, the general synthetic strategies for this class of compounds often involve the cyclization of functionalized aminopyrimidines. The structure of this compound, with its reactive amino and chloro groups, makes it a theoretically ideal precursor for constructing such fused rings through intramolecular or intermolecular cyclization reactions with appropriate reaction partners.
Beyond pyridopyrimidines, the aminopyrimidine scaffold is a gateway to a multitude of other fused heterocyclic systems with significant relevance in medicinal chemistry. nih.gov For instance, thieno[2,3-d]pyrimidines, another class of fused heterocycles, have been synthesized and evaluated for their potent antiproliferative activities against cancer cell lines. nih.govresearchgate.netmdpi.com The synthesis of these systems often involves the cyclocondensation of aminothiophene precursors with other reagents. nih.govmdpi.com
The inherent reactivity of this compound allows it to serve as a key intermediate for various fused systems. The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, while the amino group at C4 can participate in cyclization reactions, leading to the formation of diverse polycyclic structures. These resulting fused systems are often investigated for their potential as inhibitors of biological targets like kinases and other enzymes. nih.govnih.gov
Utility in Catalyst Design and Ligand Development for Metal-Mediated Reactions
The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound present potential coordination sites for metal ions, suggesting its utility in ligand development. While specific research on this compound as a catalyst or ligand is limited, related aminopyrimidine structures have been successfully used to create ligands. For example, Schiff bases derived from 2-aminopyrimidine (B69317) have been shown to act as effective ligands for the extraction of metal ions like Cu(II) and Ni(II). biomedres.us This demonstrates the principle that the nitrogen-rich core of aminopyrimidines can be readily functionalized to create molecules capable of coordinating with transition metals, a key feature in the design of catalysts and metal-binding agents.
Strategies for Utilizing this compound in Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large libraries of diverse molecules for high-throughput screening. openaccessjournals.comthe-scientist.com This approach relies on using a central scaffold that can be systematically modified with various building blocks. openaccessjournals.com
This compound is an excellent candidate for a scaffold in diversity-oriented synthesis due to its distinct reactive sites. A potential combinatorial strategy would involve:
Reaction at the C2-Chloro Position: The chloro group can be substituted with a library of nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution.
Modification of the C4-Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions with a diverse set of aldehydes or ketones.
Derivatization of the C5-Carboxamide: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form new amides or esters.
By performing these reactions in a parallel synthesis format, a large and structurally diverse library of compounds can be generated from this single precursor, facilitating the discovery of new lead compounds for drug development. nih.govamericanpeptidesociety.org
Industrial and Laboratory Scale Applications of this compound as a Reagent
Currently, this compound is primarily utilized as a reagent in research and development laboratories. cymitquimica.com Chemical suppliers market the compound for laboratory use only, underscoring its role as a building block for synthesizing novel molecules on a small scale. cymitquimica.comcalpaclab.com
While methods for the bulk or industrial-scale synthesis of some pyrimidine derivatives have been developed due to their importance in pharmaceuticals and agrochemicals, specific large-scale industrial applications for this compound are not widely documented in publicly available literature. scispace.com The development of efficient, solvent-free, or microwave-assisted synthesis methods for related pyrimidine derivatives suggests a continuous effort to make these synthetic routes more scalable and environmentally friendly. ias.ac.innih.gov Should a derivative of this compound prove to be a valuable commercial product, scaling up its use as a reagent would become an area of active development.
Data Tables
Table 1: Properties of this compound and its Ethyl Ester Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Source(s) |
|---|---|---|---|---|---|
| This compound | 98027-38-4 | C₅H₅ClN₄O | 172.57 | 97-98% | cymitquimica.com |
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-amino-4,6-dichloropyrimidine |
| 2-aminopyrimidine |
| Cu(II) |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate |
| Ni(II) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-2-chloropyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5) as a precursor. Hydrolyze the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid intermediate .
- Step 2 : Convert the carboxylic acid to the carboxamide using coupling agents like HATU or EDC with ammonium chloride.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH (6.5–7.5) to minimize side reactions. Purity can be enhanced using recrystallization (e.g., ethanol/water mixtures) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Use and NMR to confirm substituent positions (e.g., chlorine at C2, carboxamide at C5). Compare chemical shifts with related pyrimidines (δ ~7.5–8.5 ppm for aromatic protons) .
- HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95% recommended for research use) .
- Mass Spectrometry : Validate molecular weight (MW 187.6 g/mol) via ESI-MS in positive ion mode .
Q. How should this compound be stored to ensure long-term stability?
- Protocol :
- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
- Temperature: –20°C for multi-year stability; short-term storage at 4°C is acceptable.
- Caution : Avoid exposure to moisture or heat (>40°C), which can hydrolyze the carboxamide group .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for kinase inhibition studies?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Focus on the chlorine atom’s hydrophobic interactions and the carboxamide’s hydrogen-bonding potential.
- QSAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. F) with inhibitory activity. Validate predictions via in vitro kinase assays .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Case Study :
- Issue : Discrepancies in NMR shifts due to tautomerism in the pyrimidine ring.
- Resolution : Perform variable-temperature NMR to identify dominant tautomers. Cross-reference with X-ray crystallography data (e.g., C–N bond lengths in similar compounds like 2-amino-5-chloropyridinium derivatives) .
Q. How does the compound’s reactivity vary under different catalytic conditions in cross-coupling reactions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
